molecular formula C21H27BrN6O3 B2693619 (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 685106-27-8

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2693619
CAS No.: 685106-27-8
M. Wt: 491.39
InChI Key: AZQJLAWOFOXZJJ-YDZHTSKRSA-N
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Description

This compound belongs to a class of purine-2,6-dione derivatives modified with hydrazinylidene substituents. Its structure features:

  • A purine-2,6-dione core with a methyl group at position 3 (N3).
  • An (E)-configured hydrazinylidene group at position 8, linked to a 5-bromo-2-methoxybenzylidene moiety. The bromine atom at position 5 of the aromatic ring introduces steric and electronic effects, while the methoxy group at position 2 influences hydrogen-bonding capacity and metabolic stability.

Properties

CAS No.

685106-27-8

Molecular Formula

C21H27BrN6O3

Molecular Weight

491.39

IUPAC Name

8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-heptyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H27BrN6O3/c1-4-5-6-7-8-11-28-17-18(27(2)21(30)25-19(17)29)24-20(28)26-23-13-14-12-15(22)9-10-16(14)31-3/h9-10,12-13H,4-8,11H2,1-3H3,(H,24,26)(H,25,29,30)/b23-13+

InChI Key

AZQJLAWOFOXZJJ-YDZHTSKRSA-N

SMILES

CCCCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural differences among analogues include:

Alkyl Chain at N7: Heptyl (C7): Present in the target compound, contributing to high lipophilicity. Octyl (C8): Similar to heptyl in , suggesting comparable hydrophobicity .

Benzylidene Substituents :

  • 5-Bromo-2-methoxy : Unique to the target compound. Methoxy enhances stability compared to hydroxy groups.
  • 5-Bromo-2-hydroxy : In and , the hydroxy group increases solubility via hydrogen bonding but may reduce metabolic stability .
  • 4-Bromo : ’s compound lacks the 5-bromo substitution, altering electronic effects on the aromatic ring .

Hydrazinylidene Modifications: Ethylidene (non-brominated): ’s compound lacks bromine, reducing steric bulk and electronic effects . Indole-linked: features a 5-bromo-2-oxoindole moiety, introducing a heterocyclic system distinct from benzylidene .

Physicochemical Properties

Table 1: Structural and Physical Property Comparison
Compound (Reference) N7 Substituent Benzylidene Substituent Molecular Formula Predicted CCS (Ų, [M+H]+) Key Functional Groups
Target Compound Heptyl (C7) 5-Bromo-2-methoxy C22H25BrN6O4 N/A Methoxy, Bromine, Hydrazine
Ethyl (C2) 5-Bromo-2-hydroxy C16H17BrN6O3 N/A Hydroxy, Bromine, Hydrazine
Phenethyl 5-Bromo-2-hydroxy C22H21BrN6O3 214.4 Hydroxy, Bromine, Hydrazine
Octyl (C8) 2-Hydroxyphenyl C23H30N6O3 N/A Hydroxy, Hydrazine

Notes:

  • Collision Cross-Section (CCS) : ’s compound shows a CCS of 214.4 Ų, indicative of a compact structure despite its phenethyl group .
  • Solubility : Hydroxy-substituted analogues () likely exhibit higher aqueous solubility than methoxy-containing compounds.
  • Lipophilicity : Heptyl and octyl chains (target compound, ) enhance logP values, favoring cell membrane penetration.

Spectroscopic and Analytical Data

Table 2: NMR Data Comparison (Selected Peaks)
Compound (Reference) 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) IR (ν, cm−1)
Target Compound N/A N/A N/A
3.66 (s, N-CH3), 8.35 (s, N=CH) 150.8 (C2), 154.0 (C6) 3235 (OH), 1610 (C=N)
3.22 (s, N1-CH3), 5.52 (s, N7-CH2) 27.8 (N1-CH3), 138.0 (C8) N/A

Insights :

  • NMR : Methyl groups (N1, N3) resonate near δ 3.2–3.7 ppm across analogues. The N=CH proton in hydrazinylidene groups appears at δ 8.3–8.4 ppm .
  • IR: Stretching frequencies for C=N (1610 cm−1) and OH (3235 cm−1) align with hydrazine and phenolic groups .

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